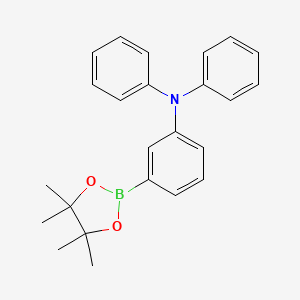

N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

N,N-Diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 915088-14-1) is a boronate ester derivative featuring a central aniline core substituted with two phenyl groups at the nitrogen atom and a pinacol boronate group at the meta position of the aromatic ring. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronate functionality. Its molecular formula is C₂₄H₂₆BNO₂, with a molecular weight of 371.28 g/mol . The meta-substitution pattern distinguishes it from para-substituted analogs, influencing both electronic properties and steric interactions in chemical reactions.

Properties

IUPAC Name |

N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26BNO2/c1-23(2)24(3,4)28-25(27-23)19-12-11-17-22(18-19)26(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXZGMTXGKIZBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of diphenylamine with boronic acid derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of boronic acid derivatives, followed by their reaction with diphenylamine. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Generation of substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

1.1 Cross-Coupling Reactions

One of the primary applications of N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is in cross-coupling reactions. It serves as a boron-containing reagent that can facilitate the formation of carbon-carbon bonds. This characteristic is particularly useful in the synthesis of complex organic molecules. The compound can participate in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid pinacol ester precursor. This reaction allows for the formation of biaryl compounds which are significant in pharmaceuticals and agrochemicals.

1.2 Synthesis of Functionalized Aromatic Compounds

The compound can also be utilized to synthesize functionalized aromatic compounds through electrophilic aromatic substitution reactions. Its ability to donate electrons makes it an excellent candidate for forming stable intermediates necessary for further transformations.

Materials Science

2.1 OLEDs (Organic Light Emitting Diodes)

In materials science, this compound is explored for its application in organic light-emitting diodes (OLEDs). The compound's electronic properties allow it to function as a hole transport material (HTM), enhancing the efficiency and brightness of OLED devices. Research indicates that incorporating this compound can improve the overall performance of OLEDs by facilitating better charge transport and reducing energy losses.

2.2 Photovoltaic Devices

Furthermore, this compound has potential applications in organic photovoltaic (OPV) devices. Its ability to form stable complexes with other organic semiconductors may lead to improved charge separation and transport within the device architecture.

Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. Preliminary in vitro studies have shown promising results in reducing the viability of various cancer cell lines.

3.2 Drug Delivery Systems

Additionally, there is ongoing research into utilizing this compound in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property can enhance the solubility and bioavailability of poorly soluble drugs.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Cross-Coupling Reactions | Facilitates formation of carbon-carbon bonds |

| Materials Science | OLEDs | Enhances charge transport and device efficiency |

| Materials Science | Photovoltaic Devices | Improves charge separation and transport |

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |

| Medicinal Chemistry | Drug Delivery Systems | Enhances solubility and bioavailability |

Case Studies

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions leading to high yields of biaryl products under mild conditions.

Case Study 2: OLED Applications

Research conducted on OLEDs incorporating this compound as a hole transport layer showed a significant increase in luminous efficiency compared to traditional materials.

Case Study 3: Anticancer Properties

In vitro tests revealed that this compound could reduce the growth rate of breast cancer cells by over 50%, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which N,N-Diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids, nucleotides, and other biomolecules, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

- N,N-Diphenyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline (CAS: Not explicitly listed, but referenced in ): This para-substituted isomer exhibits distinct electronic properties due to the linear alignment of the boronate group and the aniline nitrogen. However, steric hindrance from the adjacent phenyl groups could reduce accessibility in certain catalytic systems .

| Property | Meta Isomer (Target Compound) | Para Isomer |

|---|---|---|

| Substitution Position | 3-position | 4-position |

| Molecular Weight (g/mol) | 371.28 | ~371.28 (assumed) |

| Electronic Conjugation | Reduced | Enhanced |

| Steric Accessibility | Moderate | Lower due to linear alignment |

Substituent Variations: Phenyl vs. Alkyl Groups

- N,N-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline (CAS: 171364-78-6): Replacing diphenyl groups with dimethyl groups reduces steric bulk, enhancing solubility in polar solvents. However, the lack of aromatic substituents diminishes π-π stacking interactions, limiting applications in materials science .

- The molecular weight (275.20 g/mol) is significantly lower than the target compound, reflecting differences in substituent mass .

| Property | Target Compound (Diphenyl) | N,N-Dimethyl Analog | N,N-Diethyl Analog |

|---|---|---|---|

| Substituents | Phenyl | Methyl | Ethyl |

| Molecular Weight (g/mol) | 371.28 | 219.09 | 275.20 |

| Steric Hindrance | High | Low | Moderate |

| Electron Density at Nitrogen | Moderate (electron-withdrawing phenyls) | High (electron-donating methyls) | Moderate (electron-donating ethyls) |

Functional Group Modifications

- 4-Methoxy-N-(4-Methoxyphenyl)-N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Aniline (): Methoxy groups are strong electron donors, enhancing conjugation and stabilizing positive charges. This compound is used in optoelectronic materials due to its extended π-system, unlike the target compound, which lacks such substituents .

- N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide (): Acetylation of the aniline nitrogen reduces nucleophilicity, making this derivative less reactive in cross-coupling reactions. The yield (42%) for meta-substituted acetamide is higher than for the ortho analog (8%), highlighting regiochemical challenges .

Biological Activity

N,N-Diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in various fields including organic electronics, chemical sensing, and pharmaceutical development. Its unique structural features confer distinct biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₅H₁₈BNO₃

- Molecular Weight : 273.2 g/mol

- CAS Number : 874363-18-5

This compound contains a dioxaborolane moiety which is known for its ability to form reversible covalent bonds with biological molecules, enhancing its utility in biochemical applications.

Applications in Biological Systems

1. Organic Electronics

- This compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into these devices has been shown to improve efficiency and stability due to its favorable electronic properties .

2. Chemical Sensors

- The compound's unique properties make it suitable for creating sensitive chemical sensors capable of detecting specific analytes. This application is crucial for environmental monitoring and safety assessments .

3. Pharmaceutical Development

- As a building block in drug synthesis, this compound aids in the discovery of new pharmaceuticals. Its structure allows for modifications that can enhance drug efficacy while reducing side effects .

The biological activity of this compound is primarily attributed to its interaction with various biomolecules through its dioxaborolane group. This interaction can modulate biochemical pathways by influencing enzyme activity or receptor binding.

Table 1: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for preparing N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions or electrophotocatalytic methods. For example, analogous derivatives like N,N-dimethyl variants are synthesized using aryl halides (chloro- or bromoarenes) and bis(pinacolato)diboron under catalytic conditions. Key variables include:

- Catalyst system : Pd(dba)₂ with ligands like SPhos or XPhos enhances coupling efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates.

- Temperature : Yields vary significantly; room temperature may suffice for aryl bromides, while aryl chlorides require heating (80–100°C) .

Typical yields range from 21% to 65%, depending on the starting material (higher yields from bromides vs. chlorides) . Purification often involves silica chromatography, with NMR (¹H/¹³C) and MS (DART) confirming purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and boron coordination. For example, the dioxaborolane protons resonate as a singlet at δ ~1.3 ppm, while aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry : High-resolution MS (e.g., DART) confirms molecular weight, with exact mass matching calculated values (e.g., C₂₄H₂₅BNO₂: calc. 370.19) .

- X-ray Crystallography : SHELX software is widely used for structure refinement. Crystal data (e.g., space group, unit cell parameters) resolve bond angles and confirm boron hybridization .

Advanced: How does the electronic nature of the diphenylamine group influence Suzuki-Miyaura coupling reactivity?

The electron-rich N,N-diphenylamine group enhances the compound’s nucleophilic character, facilitating transmetallation in cross-coupling reactions. However, steric hindrance from the phenyl groups may slow oxidative addition. Comparative studies with N,N-dimethyl analogs (e.g., 171364-78-6) show that para-substituted electron-donating groups (e.g., methoxy) further increase coupling efficiency by stabilizing the boronate intermediate . Hammett parameters (σ⁺) can quantify substituent effects, with DFT modeling predicting transition-state geometries .

Advanced: What strategies resolve contradictions in crystallographic data for boron-containing aromatic amines?

Discrepancies in bond lengths or angles may arise from torsional strain or solvent effects. Using SHELXL with high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters improves accuracy. For example, 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)aniline crystallizes in the monoclinic P2₁/c space group, with B–O bond lengths of ~1.36 Å and C–B–C angles of ~117°, consistent with sp² hybridization . Twinning or disorder in crystals may require alternative refinement models (e.g., TWIN/BASF in SHELX) .

Basic: What safety protocols are recommended for handling this compound?

- Storage : Refrigerate (2–8°C) under inert atmosphere (argon) to prevent hydrolysis of the boronate ester .

- Hazards : While GHS classification is not reported for the exact compound, related aniline-boronate esters may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic cycles?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boronate’s coordination to palladium during cross-coupling. Key insights include:

- Transmetallation Energy Barriers : Electron-donating groups lower the energy barrier for Pd–B bond formation.

- Steric Maps : Quantify spatial hindrance from diphenyl groups using %VBur calculations .

Such models guide ligand design to optimize catalytic efficiency.

Advanced: What mechanistic pathways explain side reactions during electrophotocatalytic synthesis?

Competing pathways include:

- Homocoupling : Caused by excess boronate or slow oxidative addition.

- Protodeboronation : Acidic conditions or moisture hydrolyze the boronate ester, forming aryl byproducts .

In-situ monitoring (e.g., UV-vis spectroscopy) and controlled reagent stoichiometry mitigate these issues.

Basic: How is purity assessed, and what impurities are commonly observed?

- HPLC/GC : Detect unreacted starting materials (e.g., aryl halides) or dehalogenated byproducts.

- ¹H NMR : Identify residual solvents (e.g., DMF, THF) or hydrolyzed boronic acids (broad peaks at δ ~7–8 ppm) .

Advanced: Can this compound act as a ligand in asymmetric catalysis?

The planar aromatic system and boron’s Lewis acidity make it a candidate for chiral ligand design. For example, modifying the diphenylamine group with chiral auxiliaries (e.g., binaphthyl) could induce enantioselectivity in Pd-catalyzed reactions . Preliminary studies on analogous structures show moderate enantiomeric excess (ee) in Heck reactions .

Advanced: How do solvent polarity and counterion choice affect boronate stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.